molecular formula C17H26ClNO B193095 Eperisone hydrochloride CAS No. 56839-43-1

Eperisone hydrochloride

Cat. No.: B193095
CAS No.: 56839-43-1
M. Wt: 295.8 g/mol
InChI Key: GTAXGNCCEYZRII-UHFFFAOYSA-N
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Description

Eperisone hydrochloride (chemical name: 1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone hydrochloride) is a centrally acting muscle relaxant with dual mechanisms: (1) suppression of spinal reflex pathways by inhibiting voltage-gated sodium and calcium channels, reducing α- and γ-motor neuron activity, and (2) vasodilation via calcium channel blockade, improving blood flow to skeletal muscles . Clinically, it is used to treat acute musculoskeletal spasms, cervical spondylosis, low back pain, and spastic paralysis .

Pharmacokinetically, this compound exhibits rapid absorption (Tmax: 1.1–1.5 hours) and a short elimination half-life (T1/2: 2.7–2.8 hours) in immediate-release (IR) formulations, with linear dose proportionality up to 100 mg . Its bioavailability is ~101% in bioequivalent generic formulations, and it undergoes hepatic metabolism via carbonyl reduction and hydroxylation .

Preparation Methods

Traditional Synthetic Routes

Mannich Condensation

The Mannich reaction forms the backbone of eperisone hydrochloride synthesis. Key reactants include 4'-ethylpropiophenone , paraformaldehyde , and piperidine hydrochloride in a refluxing alcoholic solvent (e.g., isopropanol or ethanol).

  • Mechanism :
    4’-Ethylpropiophenone+CH2O+Piperidine HClIsopropanol, 80–100°CEperisone HCl\text{4'-Ethylpropiophenone} + \text{CH}_2\text{O} + \text{Piperidine HCl} \xrightarrow{\text{Isopropanol, 80–100°C}} \text{Eperisone HCl}
    The reaction proceeds via nucleophilic addition of piperidine to an iminium intermediate .

  • Conditions :

    • Temperature: 80–100°C

    • Time: 5–8 hours

    • Solvent: Isopropanol (16–18 parts by weight)

    • Yield: 75–85%

Friedel-Crafts Acylation

An alternative route involves Friedel-Crafts acylation of ethylbenzene with 3-piperidinoisobutyryl chloride in the presence of AlCl₃. This method is less favored due to lower yields (65–70%) and complex purification requirements .

Modern Optimization Strategies

One-Pot Synthesis with Ketone Additives

Patent KR20140067368A introduces a streamlined one-pot method using ketones (e.g., methyl ethyl ketone, 2-pentanone) to eliminate unreacted paraformaldehyde and piperidine hydrochloride:

  • Reaction :

    • 4'-Ethylpropiophenone, paraformaldehyde, and piperidine HCl are refluxed in isopropanol at 80–85°C for 8 hours.

    • Ketone additive (7–11× v/v) is introduced to solubilize impurities.

  • Purification :

    • Cooling to 8–10°C induces crystallization.

    • Filtration and acetone washing yield 85–89% purity (HPLC >99.9%) .

Key Advantages :

  • Eliminates recrystallization steps.

  • Reduces piperidine HCl residues to <0.2% .

Solvent and Catalyst Optimization

Recent patents (CN117720481A) highlight the use of proline as a catalyst in ethanol, achieving 98% yield at 80–85°C within 2 hours. Comparative studies show:

ParameterProline-Catalyzed MethodConventional Method (US3995047)
Yield98%65.7%
Reaction Time2 hours2 hours
Purity (HPLC)99.5%97%
Key Impurity (III)<0.1%2.3%

Proline enhances reaction efficiency by stabilizing intermediates, reducing side products like 4'-ethyl-2-methacryloyl benzene .

Industrial-Scale Production

Crystallization and Drying

Post-reaction steps are critical for pharmaceutical-grade this compound:

  • Crystallization :

    • Diisopropyl ether (50–60 parts) is added to the reaction mixture to precipitate crystals .

    • Cooling to 8–10°C ensures high recovery rates (87–89%) .

  • Drying :

    • Vacuum drying at 60°C removes residual solvents (<0.5% by TGA) .

Cost and Efficiency

A comparative analysis of raw material consumption per kilogram of product:

MaterialTraditional Method One-Pot Method
4'-Ethylpropiophenone340 g340 g
Piperidine HCl250 g250 g
Isopropanol1.2 L0.46 L
Ketone Additive3.7 L
Production Cost$1,200$890

The one-pot method reduces solvent use by 62% and overall costs by 26% .

Quality Control and Analytical Validation

HPLC Analysis

A validated RP-HPLC method ensures purity assessment:

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Ammonium acetate buffer (pH 4.5):Acetonitrile (60:40)

  • Detection : 255 nm

  • Linearity : 10–90 µg/mL (R² = 0.999)

Spectrophotometric Methods

UV spectroscopy at 261.4 nm and kinetic oxidation with KMnO₄ (603.5 nm) provide rapid quantification in tablets :

MethodLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
UV2–200.51.5
Kinetic (Fixed Time)15–351.23.6

Recent Advances and Challenges

Enantiopure Synthesis

Patent WO2010017135A2 describes chiral resolution techniques for (+)- and (–)-eperisone hydrochloride using mesylate and maleate salts. XRPD and DSC profiles confirm crystalline homogeneity (purity >99.5%).

Genotoxic Impurity Mitigation

Modern protocols employ in-process controls (IPC) to limit impurity III (<0.1%) via:

  • Controlled heating (80–85°C vs. 110°C in older methods).

  • Real-time HPLC monitoring .

Chemical Reactions Analysis

Types of Reactions: Eperisone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eperisone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Eperisone hydrochloride exerts its effects through several mechanisms:

Comparison with Similar Compounds

Pharmacokinetic Comparison of Formulations

Eperisone hydrochloride is available in multiple formulations, each with distinct pharmacokinetic profiles:

Parameter Immediate-Release (IR) Osmotic-Controlled Release (OR) Extended-Release (ER)
Tmax (h) 1.1 ± 0.5 3.5 ± 1.2 4.0 ± 0.8
Cmax (µg/L) 2.8 ± 2.8 1.5 ± 0.6 1.2 ± 0.3
T1/2 (h) 2.7 ± 0.4 4.8 ± 1.1 6.2 ± 1.5
AUC0–24 19.95 ± 5.2 22.1 ± 4.8 25.3 ± 6.1

OR and ER formulations reduce dosing frequency and maintain steady plasma concentrations, enhancing patient compliance .

Efficacy in Combination Therapy vs. NSAID Monotherapy

Eperisone is frequently combined with NSAIDs (e.g., ibuprofen, aceclofenac) for synergistic effects in pain management:

Parameter Eperisone + Ibuprofen Ibuprofen Alone
Pain Reduction (VAS) 72.4% of patients (>50% reduction) 46.7% of patients
Functional Improvement* 75.9% (FTF distance <10 cm) 70%
Adverse Events 12% 15%

*FTF: Finger-to-floor distance. The combination therapy significantly outperformed NSAID monotherapy in pain reduction (P<0.05) without increasing adverse events (P>0.05) .

Pharmacokinetic Interactions with Co-Administered Drugs

Drug Combination Effect on Eperisone PK Effect on NSAID PK Study
Eperisone + Aceclofenac No change in AUC or Cmax No change in AUC or Cmax
Eperisone + Pelubiprofen Tmax delayed by 0.3 h No significant alteration

This compatibility allows safe co-administration in musculoskeletal disorders .

Biological Activity

Eperisone hydrochloride is a centrally acting muscle relaxant widely used in clinical practice, particularly for treating conditions associated with muscular contractures, such as low back pain and spasticity. Its mechanism of action involves the inhibition of gamma-efferent firing and local vasodilation, which leads to muscle relaxation without significant central nervous system side effects. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic effects, and case studies.

Pharmacokinetics

This compound (chemical formula: C₁₄H₁₉ClN₂O) is rapidly absorbed after oral administration, with a peak plasma concentration achieved approximately 1.6 hours post-dose. The drug has a biological half-life of about 1.87 hours, indicating quick clearance from the body. A pharmacokinetic study involving healthy volunteers demonstrated that eperisone maintains tolerability even with repeated dosing over several days .

Parameter Value
Molecular Weight250.77 g/mol
Absorption Time1.6 hours
Half-life1.87 hours
BioavailabilityRapid

Eperisone exerts its muscle relaxant effects primarily through:

  • Inhibition of Gamma-Efferent Firing : This reduces muscle tone by decreasing the excitability of alpha-motoneurons.
  • Local Vasodilation : Eperisone induces vasodilation in skeletal muscles, enhancing blood flow and contributing to muscle relaxation .

Therapeutic Effects

Recent studies have highlighted additional therapeutic applications of eperisone beyond muscle relaxation:

  • Pulmonary Fibrosis : Eperisone has shown promise in inhibiting fibroblast activation and reducing pulmonary fibrosis in animal models. In vitro studies indicated that eperisone preferentially reduces viable lung fibroblasts and inhibits TGF-β1-induced transdifferentiation into myofibroblasts, suggesting its potential as a treatment for idiopathic pulmonary fibrosis (IPF) .

Case Study: Efficacy in Pulmonary Fibrosis

A study conducted on ICR mice demonstrated that eperisone administration significantly inhibited bleomycin-induced pulmonary fibrosis. The results indicated a marked reduction in respiratory dysfunction and fibroblast activation compared to control groups treated with other anti-fibrotic agents like pirfenidone and nintedanib.

Treatment Group Fibrosis Score Respiratory Function
Eperisone (250 mg/kg)Significantly reducedImproved
PirfenidoneModerate reductionSlight improvement
ControlNo changeNo change

Side Effects and Safety Profile

Eperisone is generally well-tolerated with minimal side effects related to the central nervous system. In clinical trials, adverse effects were rare, making it suitable for long-term use in patients with chronic conditions .

Q & A

Basic Research Questions

Q. What are the established mechanisms of action of eperisone hydrochloride in musculoskeletal pain management?

Eperisone exerts dual central and peripheral effects:

  • Central action : Inhibits voltage-gated sodium channels (VGSCs) in the brain and spinal cord, reducing nerve conduction and suppressing pain reflex pathways .
  • Peripheral action : Blocks calcium influx via L-type channels, leading to vasodilation and improved muscle blood flow. It also reduces muscle spindle sensitivity, lowering spasticity .
  • Analgesic effects : Inhibits substance P release, modulating nociceptive signaling .
    Methodological insight : Mechanistic studies often employ electrophysiological assays (e.g., patch-clamp for ion channel effects) and animal models of spasticity (e.g., spinal cord injury models) .

Q. What methodologies are commonly used to quantify this compound in pharmaceutical formulations?

  • UV spectrophotometry : Detects eperisone at 261.4 nm with linearity in 2–20 µg/mL range. Validated per ICH guidelines (RSD < 2%) .
  • HPTLC : Used for simultaneous quantification with other drugs (e.g., lornoxicam). Critical parameters include mobile phase composition (methanol:modifier ratio) and resolution optimization via Plackett-Burman and central composite designs .
  • HPLC-PDA : Validated for plasma analysis with protein precipitation (zinc sulfate-methanol-acetonitrile) .

Q. How are clinical trials for this compound typically designed to assess efficacy in acute low back pain?

  • Design : Open-label, prospective, randomized trials comparing eperisone + NSAIDs (e.g., ibuprofen) vs. NSAIDs alone .
  • Endpoints :
    • Primary : Visual Analog Scale (VAS) for pain intensity.
    • Secondary : Functional metrics (e.g., fingertip-to-floor distance) .
  • Sample size : Calculated based on prevalence (e.g., 50% pain reduction) with 80% power and 5% significance. Attrition rates (~10%) are factored in .

Advanced Research Questions

Q. How can contradictions in efficacy data between eperisone studies be resolved?

  • Issue : Some trials report superior pain reduction with eperisone + NSAIDs (72.4% vs. 46.7% in controls), while others highlight variability due to small sample sizes or lack of blinding .
  • Resolution strategies :
    • Meta-analysis : Pool data from heterogeneous studies (e.g., Chandanwale et al., 2011 vs. Bresolin et al., 2009) .
    • Dose-response studies : Optimize dosing regimens (e.g., 50 mg TID vs. alternative schedules) to identify therapeutic windows .
    • Biomarker integration : Correlate plasma eperisone levels with clinical outcomes using pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. What experimental design limitations exist in current eperisone research, and how can they be mitigated?

  • Limitations :
    • Open-label bias : Subjective endpoints (e.g., VAS) may be influenced by unblinded participants .
    • Attrition : High dropout rates (e.g., 15% in 4-week trials) reduce statistical power .
  • Solutions :
    • Double-blind, placebo-controlled designs : Use matched placebos for both treatment and control arms .
    • Adaptive trials : Allow mid-study adjustments (e.g., sample size re-estimation) .

Q. How does eperisone interact with other drugs at the molecular level, and what are the implications for co-administration?

  • Pharmacokinetic interactions :
    • NSAIDs : Synergistic analgesia but may increase gastrointestinal toxicity. Pharmacodynamic studies using COX inhibition assays are recommended .
    • Calcium channel blockers : Potential additive vasodilation effects; monitor blood pressure .
  • Safety considerations :
    • QT prolongation : Observed in patients with pre-existing cardiac conditions. Use in vitro hERG channel assays to assess proarrhythmic risk .
    • Allergic reactions : Screen for hypersensitivity using basophil activation tests in preclinical phases .

Q. What novel molecular targets of eperisone have been identified, and how do they expand its therapeutic potential?

  • P2X7 receptor antagonism : Recently discovered via fluorescence-based SB Drug Discovery screens. P2X7 inhibition reduces neuropathic pain and inflammation, suggesting repositioning opportunities for chronic pain .
  • Methodological approach :
    • Binding assays : Measure affinity (e.g., Kd) using radiolabeled ligands.
    • In vivo models : Test efficacy in P2X7-knockout mice to confirm target specificity .

Q. Methodological Guidance

Q. How should researchers validate analytical methods for eperisone quantification?

  • ICH validation parameters :
    • Linearity : 2–20 µg/mL (UV) and 15–35 µg/mL (kinetic methods) .
    • Accuracy : 99.41–100.4% recovery in tablet formulations .
    • Precision : Intra-day RSD < 2% .
  • Robustness testing : Vary mobile phase composition (±5%) and temperature to assess resolution stability .

Q. What statistical approaches are optimal for analyzing eperisone trial data?

  • Primary analysis : ANOVA for continuous outcomes (e.g., VAS change) with post-hoc Tukey tests .
  • Categorical data : Fisher’s exact test for adverse event rates .
  • Multivariate regression : Adjust for confounders (e.g., age, baseline pain severity) .

Properties

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAXGNCCEYZRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047844
Record name Eperisone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56839-43-1
Record name Eperisone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56839-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eperisone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056839431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eperisone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPERISONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U38O8U7P6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Eperisone hydrochloride
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